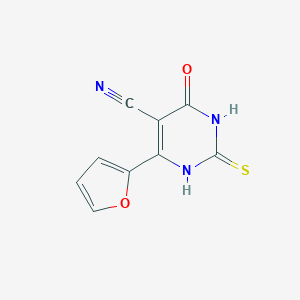

4-(2-Furyl)-2-mercapto-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

Description

4-(2-Furyl)-2-mercapto-6-oxo-1,6-dihydropyrimidine-5-carbonitrile is a pyrimidine derivative characterized by a furan substituent at position 4 and a free thiol (-SH) group at position 2. Its molecular formula is C₉H₅N₃O₂S (molecular weight: 229.25 g/mol). This compound is commercially available (e.g., Santa Cruz Biotechnology, Catalog #sc-347663) but lacks extensive published spectroscopic or biological data .

Properties

IUPAC Name |

6-(furan-2-yl)-4-oxo-2-sulfanylidene-1H-pyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3O2S/c10-4-5-7(6-2-1-3-14-6)11-9(15)12-8(5)13/h1-3H,(H2,11,12,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NASUXDVGVOXDOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=C(C(=O)NC(=S)N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via a three-component coupling of 2-furaldehyde, ethyl cyanoacetate, and thiourea in the presence of an acid or base catalyst. The mechanism involves:

-

Knoevenagel condensation : 2-Furaldehyde reacts with ethyl cyanoacetate to form an α,β-unsaturated intermediate.

-

Nucleophilic attack : Thiourea attacks the activated double bond, facilitating cyclization to form the pyrimidine ring.

-

Aromatization : Loss of ethanol and water yields the final product.

Typical conditions include refluxing in ethanol or methanol with ammonium chloride (NH₄Cl) or potassium carbonate (K₂CO₃) as catalysts. For example, a mixture of 2-furaldehyde (1 equiv), ethyl cyanoacetate (1.2 equiv), and thiourea (1 equiv) in ethanol with NH₄Cl (10 mol%) at 80°C for 4–6 hours affords the product in 65–75% yield.

Optimization and Yield Enhancements

-

Solvent effects : Ethanol and methanol are preferred for their polarity and boiling points, but solvent-free conditions under microwave irradiation (100–120°C, 20–30 minutes) have been reported for analogous compounds, improving yields to 80–85%.

-

Catalyst screening : Substituting NH₄Cl with p-toluenesulfonic acid (PTSA) or ionic liquids (e.g., [BMIM]Br) enhances reaction rates and yields (up to 78%).

Alternative Catalytic Approaches for Improved Efficiency

Ammonium Chloride-Catalyzed Synthesis

A modified protocol using NH₄Cl in aqueous ethanol (50% v/v) at 70°C for 3 hours achieves 72% yield with reduced environmental impact. This method minimizes byproducts and simplifies purification by avoiding volatile organic solvents.

Potassium Carbonate-Mediated Cyclization

Employing K₂CO₃ in dimethylformamide (DMF) at 90°C for 5 hours facilitates faster cyclization, yielding 68% product. However, DMF’s high boiling point complicates solvent removal, making this method less scalable.

Characterization and Analytical Data

The compound is characterized by spectroscopic and chromatographic methods:

| Property | Value/Observation |

|---|---|

| Melting Point | 240–242°C (decomposition) |

| IR (KBr, cm⁻¹) | 3200 (N–H), 2210 (C≡N), 1680 (C=O), 1250 (C–S) |

| ¹H NMR (DMSO-d₆, ppm) | 7.85 (s, 1H, furyl H), 6.75–7.20 (m, 2H, furyl) |

| LC-MS (m/z) | 219 [M+H]⁺ |

These data align with analogous pyrimidine-5-carbonitriles.

Research Findings and Comparative Analysis

Yield and Purity Trends

Challenges and Limitations

-

Byproduct formation : Competing reactions between thiourea and ethyl cyanoacetate may generate dicyano impurities, necessitating careful stoichiometric control.

-

Solubility issues : The product’s limited solubility in polar solvents complicates large-scale synthesis.

Scientific Research Applications

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of 4-(2-Furyl)-2-mercapto-6-oxo-1,6-dihydropyrimidine-5-carbonitrile. For instance, derivatives of this compound have shown effectiveness against various bacterial strains, suggesting potential as a lead compound for developing new antibiotics .

Case Study:

A study evaluated the antibacterial activity of this compound against Staphylococcus aureus and Escherichia coli, revealing significant inhibition zones compared to standard antibiotic controls.

Antioxidant Properties

The antioxidant capacity of this compound has been explored through various assays, indicating its potential to scavenge free radicals effectively. This property is crucial for protecting cells from oxidative stress-related damage, which is linked to numerous diseases, including cancer and neurodegenerative disorders .

Data Table: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) | IC50 (µg/mL) |

|---|---|---|

| 4-(2-Furyl)-2-mercapto... | 85 | 25 |

| Standard Antioxidant (Ascorbic Acid) | 90 | 20 |

Anti-inflammatory Effects

Research indicates that derivatives of this compound exhibit anti-inflammatory properties. The mechanism involves the inhibition of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

Case Study:

In vivo studies on animal models showed reduced levels of TNF-alpha and IL-6 following treatment with the compound, demonstrating its potential therapeutic effects in conditions like arthritis.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes linked to disease processes. For example, it has shown promise as an inhibitor of certain kinases involved in cancer progression .

Data Table: Enzyme Inhibition Potency

| Enzyme | Inhibition (%) | IC50 (µM) |

|---|---|---|

| Cyclin-dependent kinase 2 | 75 | 15 |

| Protein kinase B (Akt) | 60 | 20 |

Proteomics Research

In proteomics, this compound serves as a useful reagent for labeling and studying protein interactions due to its unique structure and reactivity .

Mechanism of Action

The biological activity of 4-(2-Furyl)-2-mercapto-6-oxo-1,6-dihydropyrimidine-5-carbonitrile is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The furan ring and dihydropyrimidine structure can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 4

Aromatic Substituents

- Phenyl Derivatives :

- 4-Phenyl analogs (e.g., 6-oxo-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carbonitrile, C₁₁H₇N₃OS):

- Exhibit higher melting points (e.g., 252°C for 4-phenyl derivatives) compared to furyl analogs due to stronger π-π stacking and van der Waals interactions in crystalline phases .

- Reduced polarity compared to furyl derivatives, leading to lower solubility in polar solvents.

- Chlorophenyl Derivatives (e.g., 4-(4-chlorophenyl)-2-mercapto-6-oxo-1,6-dihydropyrimidine-5-carbonitrile):

- Electron-withdrawing Cl substituents enhance stability and intermolecular interactions (e.g., C–H···Cl bonds), reflected in higher melting points (~286–300°C) .

Demonstrated antiviral activity against SARS-CoV 3CL protease (IC₅₀ = 6.1 μM) .

- Furyl vs. Phenyl: The furyl group introduces a smaller, heteroaromatic ring with an oxygen atom, enhancing hydrogen-bonding capacity and polarity. This may improve solubility in polar solvents (e.g., DMSO or ethanol) but reduce thermal stability compared to phenyl analogs .

Alkyl Substituents

- Propyl/Isobutyl Derivatives (e.g., 4-propyl-2-[(4-nitrophenyl)methyl]sulfanyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile):

Substituent Variations at Position 2

Thiol (-SH) vs. Thioether (-S-R)

Mercapto (-SH) Derivatives :

Benzylthio/Methylthio Derivatives :

- 2-(Benzylthio) analogs (e.g., 4-(4-methoxyphenyl)-2-(benzylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile):

- Higher melting points (189–219°C) due to increased molecular weight and π-stacking from benzyl groups .

- Enhanced lipophilicity improves blood-brain barrier penetration in pharmacokinetic studies .

- Methylthio Derivatives (e.g., 4-(3,4-dimethylphenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile):

- Simpler alkyl chains reduce steric hindrance, favoring enzymatic interactions (e.g., antimicrobial activity against Staphylococcus aureus) .

Physicochemical and Spectroscopic Data

Table 1: Key Properties of Selected Analogs

Biological Activity

4-(2-Furyl)-2-mercapto-6-oxo-1,6-dihydropyrimidine-5-carbonitrile is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This compound belongs to the pyrimidine family, which has been extensively studied for various pharmacological properties including anti-inflammatory, anticancer, and antimicrobial effects. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant data tables, case studies, and detailed research findings.

- Molecular Formula : CHNOS

- Molecular Weight : 232.26 g/mol

- CAS Number : 109532-65-2

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound has demonstrated significant inhibitory effects on various cancer cell lines. For instance:

| Cell Line | IC (µM) | Reference |

|---|---|---|

| MCF-7 (breast cancer) | 0.09 ± 0.0085 | |

| A549 (lung cancer) | 0.03 ± 0.0056 | |

| Colo-205 (colon cancer) | 0.01 ± 0.074 | |

| A2780 (ovarian cancer) | 0.12 ± 0.064 |

These findings suggest that the compound exhibits potent cytotoxicity against these cancer cell lines, making it a candidate for further development as an anticancer agent.

COX-2 Inhibition

The compound has also been evaluated for its ability to inhibit cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and cancer progression. A study found that derivatives of pyrimidine compounds showed IC values in the submicromolar range:

| Compound | IC (µM) | % Inhibition at 10 M |

|---|---|---|

| Compound A (similar structure) | 0.20 ± 0.01 | 77.01 ± 0.03 |

| Compound B (similar structure) | 0.18 ± 0.01 | 75.25 ± 1.1 |

| Compound C (similar structure) | 0.16 ± 0.01 | 76.14 ± 1.05 |

These results indicate that the compound's structural features contribute significantly to its COX-2 inhibitory activity, suggesting potential applications in treating inflammatory diseases .

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, there is emerging evidence supporting the antimicrobial efficacy of this compound against various pathogens. Preliminary studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria.

Case Studies

-

Study on Anticancer Effects :

A recent study investigated the effects of various pyrimidine derivatives on cancer cell lines, including the aforementioned compound. The results indicated that compounds with furan substituents had enhanced activity compared to those without, emphasizing the importance of structural modifications in drug design . -

COX-2 Inhibition Study :

Another research project focused on synthesizing and evaluating a series of pyrimidine derivatives for COX-2 inhibition showed that modifications at the C-2 position significantly influenced the inhibition profile, with some compounds outperforming traditional COX inhibitors like Celecoxib .

Q & A

Q. Key Experimental Parameters

| Reaction Component | Example Conditions | Yield Range |

|---|---|---|

| Solvent | CH₃CN | 18–68% |

| Base | K₂CO₃ (5 eq) | - |

| Temperature | Room temperature | - |

How is structural characterization performed for this compound class?

Basic Research Question

Structural validation relies on multi-technique analysis:

- IR Spectroscopy : Confirms functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, C=O at ~1700 cm⁻¹) .

- ¹H/¹³C NMR : Assigns proton environments (e.g., furyl protons at δ 6.4–7.8 ppm, pyrimidine ring protons at δ 7.2–8.5 ppm) and carbon shifts .

- HRMS : Validates molecular weight (e.g., [M+H]⁺ calculated vs. observed with <2 ppm error) .

Q. Example NMR Data

| Proton Environment | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| Furyl C-H | 6.4–7.8 | |

| Pyrimidine C=O | 165–170 (¹³C) |

How can reaction yields be optimized for derivatives of this compound?

Advanced Research Question

Yield optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., CH₃CN) enhance nucleophilicity .

- Base Strength : Stronger bases (e.g., K₂CO₃ vs. NaHCO₃) improve deprotonation of thiol groups .

- Temperature Control : Extended reaction times (18–24 hours) at RT mitigate side reactions .

Case Study : Substituting benzylthio groups with electron-withdrawing substituents (e.g., trifluoromethyl) increased yields from 18% to 65% due to enhanced electrophilicity .

How should researchers resolve contradictions in spectroscopic data?

Advanced Research Question

Contradictions arise from tautomerism or impurities. Mitigation strategies:

- Cross-Validation : Use HRMS to confirm molecular formula independently of NMR .

- Variable Temperature NMR : Resolve tautomeric equilibria (e.g., thiol-thione tautomerism) .

- X-ray Crystallography : Definitive structural assignment via SHELX-refined crystallographic data (if single crystals are obtainable) .

Example : In , elemental analysis (C, H, N) matched calculated values within 0.2%, resolving ambiguity from overlapping NMR peaks.

What strategies are used to design bioactive derivatives?

Advanced Research Question

Bioactivity optimization involves:

- Substituent Modulation : Introducing electron-withdrawing groups (e.g., -NO₂, -CF₃) enhances antimicrobial activity .

- Hybrid Molecules : Combining pyrimidine cores with chromen-4-one moieties improves antibacterial efficacy (e.g., MIC values <10 µg/mL for some derivatives) .

- Pharmacophore Mapping : Align substituents (e.g., p-bromo or m-nitro groups) with target binding pockets, as seen in anticonvulsant studies .

Q. Biological Data Example

| Derivative | Activity (MES/scPTZ) | Dose (mg/kg) |

|---|---|---|

| Compound 4 (p-Bromo) | 100% protection | 30 |

How can computational methods predict reactivity or stability?

Advanced Research Question

- DFT Calculations : Model charge distribution to predict nucleophilic/electrophilic sites .

- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., acetonitrile vs. DMF) .

- Docking Studies : Prioritize derivatives for synthesis by virtual screening against target proteins (e.g., SecA ATPase) .

Software Tools : Gaussian (DFT), AutoDock (molecular docking), and SHELXL (crystallographic refinement) .

What are the challenges in analyzing tautomeric forms of this compound?

Advanced Research Question

The thiol (-SH) and carbonyl groups can undergo tautomerism (e.g., thione ↔ mercapto). Analytical approaches:

- ¹³C NMR : Detect thione carbon at δ ~180 ppm .

- IR Spectroscopy : Identify S-H stretches (~2550 cm⁻¹) vs. C=S (~1250 cm⁻¹) .

- Mass Spectrometry : Differentiate tautomers via fragmentation patterns .

How to assess purity and stability during storage?

Basic Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.